2-Fluoro-4,4-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4,4-dimethylcyclohexan-1-one is a fluorinated organic compound with the molecular formula C8H13FO and a molecular weight of 144.19 g/mol . This compound is characterized by a cyclohexane ring substituted with a fluorine atom and two methyl groups at the 4-position, and a ketone group at the 1-position. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Fluoro-4,4-dimethylcyclohexan-1-one typically involves the fluorination of 4,4-dimethylcyclohexanone. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures. Industrial production methods may involve more scalable processes, including continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Fluoro-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
2-Fluoro-4,4-dimethylcyclohexan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism by which 2-Fluoro-4,4-dimethylcyclohexan-1-one exerts its effects is primarily through its interactions with biological molecules. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate enzyme activity or inhibit specific biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
2-Fluoro-4,4-dimethylcyclohexan-1-one can be compared with other fluorinated cyclohexanones, such as:
2-Fluorocyclohexanone: Lacks the additional methyl groups, making it less sterically hindered and potentially more reactive.
4,4-Dimethylcyclohexanone: Lacks the fluorine atom, resulting in different reactivity and biological properties.
2-Fluoro-4-methylcyclohexanone: Has only one methyl group, leading to different steric and electronic effects.
The uniqueness of this compound lies in its combination of fluorine and two methyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13FO |
---|---|
Molecular Weight |
144.19 g/mol |
IUPAC Name |
2-fluoro-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H13FO/c1-8(2)4-3-7(10)6(9)5-8/h6H,3-5H2,1-2H3 |
InChI Key |
FRWCBKFSMIEGGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C(C1)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.